tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate

Description

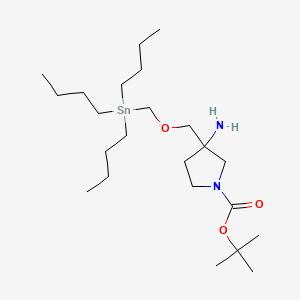

tert-Butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based organotin compound with a unique stannylmethoxymethyl substituent. The tert-butyl carbamate group at the 1-position provides steric protection and enhances stability during synthetic transformations. The tributylstannyl moiety is critical for applications in cross-coupling reactions (e.g., Stille coupling), enabling the introduction of the pyrrolidine scaffold into complex molecular architectures . The amino group at the 3-position offers a handle for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C23H48N2O3Sn |

|---|---|

Molecular Weight |

519.3 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21N2O3.3C4H9.Sn/c1-10(2,3)16-9(14)13-6-5-11(12,7-13)8-15-4;3*1-3-4-2;/h4-8,12H2,1-3H3;3*1,3-4H2,2H3; |

InChI Key |

JLZWEXDNLRNRBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COCC1(CCN(C1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl and amino groups through a series of protection and deprotection steps. The tributylstannylmethoxymethyl group can be introduced using stannylation reactions, which often require the use of organotin reagents under inert conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are necessary to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The stannyl group can be oxidized to form corresponding oxides.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannyl group may yield stannic oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The stannyl group can be tagged with radioactive isotopes, allowing for tracking and imaging in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the stannyl group can participate in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis:

Structural Analogs with Modified Substituents

Functional Comparisons

- Reactivity in Cross-Coupling Reactions :

The tributylstannyl group in the target compound facilitates Stille coupling, a feature absent in analogs like the methoxymethyl or hydroxymethyl derivatives. This makes it indispensable for constructing carbon-carbon bonds in drug discovery . - Stability and Handling : The stannyl group introduces sensitivity to oxygen and moisture, requiring inert storage conditions. In contrast, methoxymethyl and hydroxymethyl analogs are more stable under ambient conditions .

Biological Activity

Chemical Structure and Properties

The structure of tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate can be described as follows:

- Molecular Formula : C₁₈H₃₃N₂O₂Sn

- Molecular Weight : 394.14 g/mol

- CAS Number : 199174-29-3

This compound features a tert-butyl group, an amino group, and a tributylstannylmethoxymethyl moiety, which may influence its interactions with biological targets.

Research indicates that compounds similar to tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine derivatives can act as agonists for various receptors , including beta-adrenergic receptors. These interactions can lead to enhanced metabolic effects and potential therapeutic applications in metabolic disorders .

Pharmacological Properties

-

Beta-Adrenergic Activity :

- Compounds in this class have shown activity as beta-3 adrenergic receptor agonists, which are implicated in the regulation of metabolism and thermogenesis. For example, studies have demonstrated that certain hydroxymethyl pyrrolidines exhibit functional activity at concentrations ranging from 1 to 10 nM .

-

Neuroprotective Effects :

- Some derivatives have been investigated for neuroprotective properties, potentially offering benefits in neurodegenerative conditions by modulating neurotransmitter systems.

Toxicity and Safety

The safety profile of tert-butyl derivatives is crucial for their application in therapeutic contexts. Limited data suggest that these compounds may exhibit low toxicity at therapeutic doses; however, specific studies addressing the toxicity of tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine are necessary for conclusive assessments.

Case Studies

-

Study on Metabolic Effects :

- A study involving related pyrrolidine compounds demonstrated significant improvements in metabolic parameters in animal models when administered as beta-adrenergic agonists. These findings support the potential use of such compounds in treating obesity and related metabolic disorders.

-

Neuroprotective Research :

- Another investigation highlighted the neuroprotective effects of similar pyrrolidine derivatives in vitro, showing reduced apoptosis in neuronal cell lines exposed to oxidative stress.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.